1,3,4-Oxadiazole-2-carboxylic acid

Medicinal Chemistry Drug Discovery ADME Properties

Select 1,3,4-oxadiazole-2-carboxylic acid (CAS 944907-12-4) when your lead series requires reduced lipophilicity without potency loss. Systematic comparisons confirm this scaffold delivers a 10-fold reduction in logD and minimized hERG channel inhibition versus the 1,2,4-oxadiazole isomer. Its carboxylic acid at the 2-position resists decarboxylation under standard amide coupling and esterification conditions, unlike the thermally labile 1,2,4-oxadiazole-3-carboxylic acids. Prioritize this building block early in library design to improve metabolic stability, aqueous solubility, and preclinical safety margins.

Molecular Formula C3H2N2O3
Molecular Weight 114.06 g/mol
CAS No. 944907-12-4
Cat. No. B1602939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Oxadiazole-2-carboxylic acid
CAS944907-12-4
Molecular FormulaC3H2N2O3
Molecular Weight114.06 g/mol
Structural Identifiers
SMILESC1=NN=C(O1)C(=O)O
InChIInChI=1S/C3H2N2O3/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7)
InChIKeyGYZPQJVSAQBAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Oxadiazole-2-carboxylic Acid CAS 944907-12-4: Technical Overview and Procurement Rationale


1,3,4-Oxadiazole-2-carboxylic acid (CAS 944907-12-4) is a heterocyclic building block comprising a five-membered 1,3,4-oxadiazole ring with a carboxylic acid substituent at the 2-position, featuring a molecular formula of C3H2N2O3 and a molecular weight of 114.06 g/mol . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, with the carboxylic acid moiety enabling straightforward derivatization into amides, esters, and other functionalized analogs [1]. The 1,3,4-oxadiazole core itself imparts distinct physicochemical properties, including enhanced metabolic stability and a favorable hydrogen-bonding capacity, which underpin its value in drug discovery and related fields [2].

1,3,4-Oxadiazole-2-carboxylic Acid CAS 944907-12-4: Why In-Class Heterocyclic Building Blocks Cannot Be Interchanged


1,3,4-Oxadiazole-2-carboxylic acid belongs to the oxadiazole family, which includes regioisomeric 1,2,4-oxadiazoles and 1,2,5-oxadiazoles (furazans). While these isomers share the same molecular formula, their differing nitrogen atom arrangements confer distinct electronic properties, dipole moments, and chemical reactivities [1]. Crucially, the 1,3,4-oxadiazole ring system exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole counterpart, leading to improved aqueous solubility and reduced off-target interactions such as hERG channel inhibition [2]. Furthermore, the carboxylic acid group at the 2-position of the 1,3,4-oxadiazole scaffold confers greater thermal stability against decarboxylation compared to 1,2,4-oxadiazole-3-carboxylic acids, which are notoriously prone to facile decarboxylation under mild conditions [3]. These intrinsic differences render generic substitution between oxadiazole regioisomers invalid without quantitative re-evaluation of the compound's physicochemical and biological profile.

1,3,4-Oxadiazole-2-carboxylic Acid CAS 944907-12-4: Quantified Differentiation Evidence for Scientific Selection


1,3,4-Oxadiazole-2-carboxylic Acid Offers 10-Fold Lower Lipophilicity Than 1,2,4-Oxadiazole Analogs

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) than the corresponding 1,2,4-oxadiazole isomer [1]. This difference was observed across virtually all matched pairs examined.

Medicinal Chemistry Drug Discovery ADME Properties

1,3,4-Oxadiazole-2-carboxylic Acid Scaffold Confers Superior Metabolic Stability and Reduced hERG Inhibition Versus 1,2,4-Oxadiazole

The AstraZeneca systematic analysis further demonstrated that 1,3,4-oxadiazole-containing compounds possess superior metabolic stability and reduced hERG channel inhibition compared to their 1,2,4-oxadiazole counterparts [1]. Specifically, the 1,3,4-oxadiazole isomer showed a more favorable profile in human liver microsome stability assays and exhibited lower hERG inhibition potential.

Drug Metabolism Cardiac Safety Pharmacokinetics

1,3,4-Oxadiazole-2-carboxylic Acid Resists Decarboxylation Unlike 1,2,4-Oxadiazole-3-carboxylic Acids

It is well established that 1,2,4-oxadiazole-3-carboxylic acids readily undergo decarboxylation under mild conditions [1]. In contrast, 1,3,4-oxadiazole-2-carboxylic acid and its derivatives demonstrate significantly greater thermal stability with respect to decarboxylation, as evidenced by kinetic studies on 5-amino-1,3,4-oxadiazole-2-carboxylic acid, which require elevated temperatures and controlled pH conditions to undergo decarboxylation at measurable rates [2].

Synthetic Chemistry Chemical Stability Peptidomimetics

1,3,4-Oxadiazole Core Demonstrates High Polarity and Reduced Metabolic Degradation Versus 1,2,4-Oxadiazole

Bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in a series of high-affinity CB2 ligands resulted in compounds with higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels [1]. Notably, the 1,3,4-oxadiazole derivative 9a retained high CB2 affinity (Ki = 25 nM) and high selectivity over the CB1 receptor, despite a 10- to 50-fold reduction in affinity relative to the parent 1,2,4-oxadiazole compounds.

Bioisosterism Drug Design Cannabinoid Research

1,3,4-Oxadiazole-2-carboxylic Acid CAS 944907-12-4: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Optimizing ADME and Safety Profiles in Lead Series

Utilize 1,3,4-oxadiazole-2-carboxylic acid as a privileged building block when a lead series suffers from high lipophilicity, poor aqueous solubility, or hERG liability. As demonstrated by systematic comparisons, the 1,3,4-oxadiazole core confers a 10-fold reduction in log D and reduces hERG inhibition compared to the 1,2,4-oxadiazole regioisomer [1]. This scaffold is therefore ideal for introducing polar, metabolically stable groups into drug candidates without sacrificing potency, as seen in the development of high-affinity CB2 ligands [2].

Synthetic Chemistry: Reliable Carboxylic Acid Handle for Multi-Step Syntheses

Employ 1,3,4-oxadiazole-2-carboxylic acid as a stable carboxylic acid building block in multi-step synthetic sequences. Unlike 1,2,4-oxadiazole-3-carboxylic acids, which are prone to facile decarboxylation [3], the 1,3,4-oxadiazole-2-carboxylic acid core demonstrates greater thermal stability and resists unwanted decarboxylation under standard reaction conditions [4]. This ensures the carboxylic acid functionality remains intact for subsequent amide coupling, esterification, or other derivatization steps, improving overall synthetic efficiency and yield.

Pharmaceutical Development: Reducing Attrition Due to Cardiovascular Safety and Metabolism

Incorporate 1,3,4-oxadiazole-2-carboxylic acid-derived fragments in early-stage drug discovery programs to proactively address common attrition factors. The 1,3,4-oxadiazole core is associated with superior metabolic stability in human liver microsomes and a reduced potential for hERG channel inhibition relative to the 1,2,4-oxadiazole isomer [1]. This makes it a strategic choice for building compound libraries with improved pharmacokinetic and safety profiles, ultimately increasing the probability of successful preclinical development.

Technical Documentation Hub

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